N-(4-methoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its complex structure, which includes a methoxyphenyl group, a phenylprop-2-en-1-yl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Phenylprop-2-en-1-yl Group: This step involves the reaction of the piperazine derivative with cinnamyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methoxyphenyl Group: The final step involves the acylation of the piperazine derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the phenylprop-2-en-1-yl group, converting the double bond to a single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated phenylpropyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and intermediates.
- Applied in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanamide
- N-(4-methoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the acyl chain attached to the piperazine ring.
- Chemical Properties: These structural differences can influence the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the acyl chain can affect the compound’s binding affinity and specificity for molecular targets, leading to differences in biological activity and therapeutic potential.
Conclusion
N-(4-methoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a versatile compound with significant potential in various scientific and
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-27-21-11-9-20(10-12-21)23-22(26)18-25-16-14-24(15-17-25)13-5-8-19-6-3-2-4-7-19/h2-12H,13-18H2,1H3,(H,23,26)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHWGMQUDPEDLQ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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